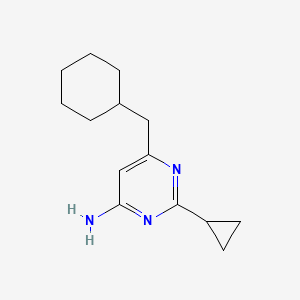

6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine

Vue d'ensemble

Description

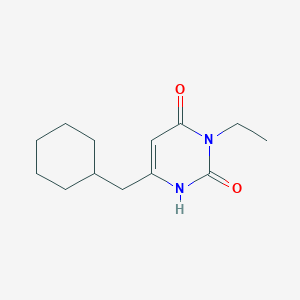

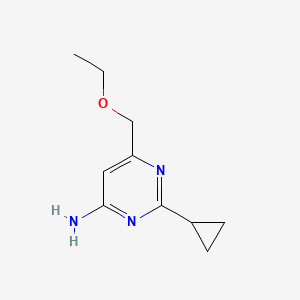

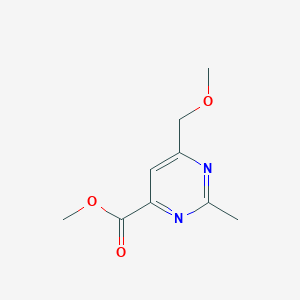

6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine (6C2CP) is a synthetic compound that has been studied for its potential applications in scientific research. 6C2CP is a member of the pyrimidine family of compounds and is composed of a six-membered cyclohexylmethyl ring attached to a two-membered cyclopropyl ring, with a pyrimidine ring at the center. 6C2CP has been studied for its potential applications in biochemistry, physiology, and drug development.

Applications De Recherche Scientifique

Atom Economic Synthesis

Pyrimidinyl derivatives are explored for their role in atom economic synthesis processes. For instance, a study described the reaction of aminomethyl heterocycles with 4,6-dimethyl-2-formylpyrimidine, leading to highly functionalized pyrimidinylpyrrolidines through a cascade synthesis process. This highlights the potential of pyrimidine derivatives in facilitating complex chemical transformations efficiently (Elboray et al., 2011).

Efficient One-Pot Synthesis

Another application involves the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating the compound's utility in simplifying synthetic routes for creating valuable chemical entities (Reddy et al., 2014).

Novel Amination Reactions

Research on isomeric pyrimidine derivatives has uncovered their reactivity with n-nucleophiles, leading to the formation of various aminated products. This underscores the compound's relevance in developing new synthetic methodologies for amination reactions, which are crucial in pharmaceutical chemistry (Syadyaryavichyute & Vainilavichyus, 1996).

Crystal Structure Analysis

Studies also extend to the crystal structure analysis of pyrimidine derivatives, providing insights into their molecular configurations and the potential implications for designing compounds with desired physical and chemical properties (Hoffman et al., 2009).

Mechanistic Insights into Chemical Reactions

Investigations into the cine-amination of bromopyrimidines have offered valuable mechanistic insights, showcasing the pyrimidine core's utility in elucidating reaction pathways and mechanisms that are fundamental to organic synthesis and the development of new chemical reactions (Rasmussen et al., 1978).

Propriétés

IUPAC Name |

6-(cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSYDTXJBNCXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=NC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohexylmethyl)-2-cyclopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

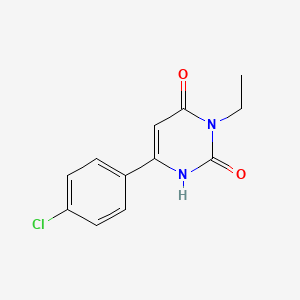

![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)

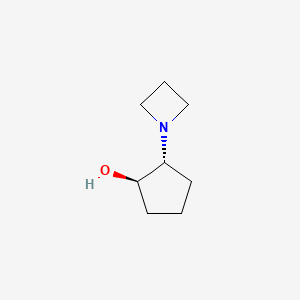

![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)